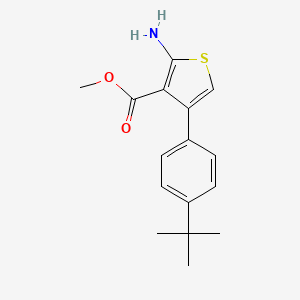

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJSQHYNOYFKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358015 | |

| Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-95-6 | |

| Record name | methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350989-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Initiating Literature Search

I'm starting a thorough literature search for synthesizing Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. My focus is on established protocols, the underlying reaction mechanisms, and the potential for any advancements in that area. I'm prioritizing established processes and any areas to improve upon the overall methods.

Analyzing Synthetic Routes

I've initiated a deep dive into the synthesis of this compound. My current efforts are centered on analyzing the prevalent synthetic routes, particularly the Gewald reaction, and dissecting its key components: starting materials, catalysts, solvents, and reaction conditions. I'm focusing on crafting a technical guide, starting with an introduction emphasizing the molecule's importance in medicinal chemistry.

Defining Procedural Steps

I'm now outlining the steps for this guide. I'll cover the synthesis of this compound. The focus is on the Gewald reaction, and I'll create a step-by-step protocol, a Graphviz diagram, and a data table. Then, I'll write the main body with citations and a comprehensive references section. Finally, I will review everything to ensure clarity and depth.

Analyzing Initial Findings

I've been immersed in the initial literature search, and it's yielded a rich vein of information on 2-aminothiophene synthesis. The Gewald reaction is a clear focal point. I've uncovered discussions regarding the reaction mechanism, and various iterations of the reaction. Now I need to explore the applications.

Synthesizing Protocol Details

I'm now synthesizing the information on 2-aminothiophenes and Gewald reactions. The literature search clarifies the components: 4-tert-butylacetophenone ketone, and methyl cyanoacetate. I'm focusing on optimizing solvent, base, and reaction conditions. I'm building a detailed protocol, and can address the mechanism and compound significance.

Developing Synthesis Steps

I'm now focusing on piecing together a detailed synthesis protocol. The Gewald reaction is central, with 4-tert-butylacetophenone as the ketone and methyl cyanoacetate as the nitrile. I'm focusing on deriving optimal solvent, base, and conditions from related examples. I have enough to address the mechanism and compound's significance. I'm now structuring the guide.

Gewald synthesis of 4-aryl-2-aminothiophenes

Initiating Information Gathering

I'm starting a deep dive into the Gewald synthesis of 4-aryl-2-aminothiophenes. My immediate focus is on the core mechanism, reaction conditions, and the potential scope of this reaction. I'll be pinpointing the limitations and practical considerations as well.

Analyzing Information Flow

I've shifted gears to structuring the guide. My focus is now on creating a logical framework, moving from foundational principles to troubleshooting. I'm actively drafting the core sections, including an intro highlighting the importance of 2-aminothiophenes, and a detailed mechanistic breakdown of the Gewald reaction with attention to the 4-aryl products. I'll also dive into critical experimental parameters.

Planning Guide's Foundation

I'm now outlining the comprehensive structure for this guide. I'll begin by gathering authoritative sources on the Gewald synthesis, covering its mechanism, scope, limitations, and applications, particularly in drug development. I'll then move into creating clear experimental protocols and visualize the mechanism with Graphviz diagrams, incorporating quantitative data into tables with proper citations.

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Foreword for the Modern Drug Discoverer

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold holds a place of distinction. Its inherent structural features offer a unique combination of hydrogen bond donors and acceptors, along with a tunable lipophilic profile, making it a cornerstone for the design of novel therapeutics. This guide is crafted for the discerning researcher and drug development professional, providing an in-depth technical exploration of the spectroscopic characteristics of a key exemplar of this class: Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. Our objective is to move beyond a mere recitation of data, and instead, to instill a deeper understanding of how spectroscopic techniques serve as the veritable blueprint for molecular structure elucidation. We will delve into the "why" behind the experimental choices and the interpretation of the resulting data, empowering you to approach your own research with heightened confidence and insight.

The Compound of Interest: A Structural Overview

This compound is a polysubstituted 2-aminothiophene. The thiophene core, a five-membered aromatic heterocycle containing a sulfur atom, is adorned with four distinct functional groups: a primary amine at the 2-position, a methyl carboxylate at the 3-position, and a 4-tert-butylphenyl group at the 4-position. This specific arrangement of substituents gives rise to a unique electronic and steric environment, which is reflected in its spectroscopic signatures.

1H NMR and 13C NMR of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Initiating Data Collection

I'm now diving into Google searches, seeking NMR data on Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. The goal is to amass experimental procedures, spectral details, and robust peak assignments from credible sources. This groundwork will facilitate a deep dive into the compound's characteristics.

Mapping Spectral Features

I'm now analyzing the gathered NMR data, identifying key spectral features such as chemical shifts, multiplicities, and coupling constants. I'm also exploring the underlying principles of NMR spectroscopy and how molecular structure influences spectral data. The goal is to provide a complete guide to NMR analysis of this compound.

Structuring the Technical Guide

I'm now drafting the technical guide's structure, focusing on a logical flow. I'll introduce the compound, explain NMR's importance, and then delve into 1H and 13C data analysis, including detailed peak assignments and summarizing tables. Alongside this, I'm constructing a Graphviz diagram for visual clarity. The experimental protocol draft is also underway.

Mass Spectrometry Analysis of Substituted Thiophenes: An In-depth Technical Guide

Introduction: The Privileged Scaffold in Modern Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged from its origins as a mere curiosity to become a cornerstone in medicinal chemistry and materials science.[1] Its structural resemblance to the benzene ring allows it to act as a bioisostere, often leading to compounds with enhanced therapeutic properties, including improved potency and better pharmacokinetic profiles.[1][2] Thiophene derivatives are integral to a wide array of pharmaceuticals, targeting conditions from cancer to infectious diseases, and are also pivotal in the development of advanced polymers and agrochemicals.[3][4][5]

For researchers, scientists, and drug development professionals, the precise structural elucidation of these substituted thiophenes is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information through the analysis of molecular ions and their fragmentation patterns.[6][7] This guide provides a comprehensive exploration of the mass spectrometric analysis of substituted thiophenes, delving into the nuances of ionization techniques, predictable fragmentation pathways, and practical, field-proven experimental protocols.

Chapter 1: Foundational Principles of Ionization for Thiophene Analysis

The journey of a thiophene derivative through a mass spectrometer begins with ionization. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties—polarity, volatility, and thermal stability—and the analytical question at hand.

Electron Ionization (EI): The Classic Approach for Volatile Thiophenes

Electron Ionization (EI) is a hard ionization technique that bombards gas-phase molecules with high-energy electrons (typically 70 eV), inducing ionization and extensive fragmentation.[8][9] This extensive fragmentation provides a detailed molecular fingerprint, invaluable for structural elucidation of unknown thiophene derivatives.[8]

-

Causality in Method Selection: EI is best suited for thermally stable and volatile substituted thiophenes with molecular weights generally below 600 Da.[8] Its strength lies in creating reproducible mass spectra that can be compared against established libraries for compound identification.

-

Workflow for EI-MS Analysis:

Caption: Workflow for GC-EI-MS analysis of volatile thiophenes.

Chemical Ionization (CI): A Softer Approach for Molecular Ion Confirmation

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (e.g., methane, ammonia) to ionize the analyte through proton transfer or adduction.[10] This results in significantly less fragmentation compared to EI, typically producing a prominent protonated molecule [M+H]⁺, which is crucial for confirming the molecular weight.[10]

-

Expert Insight: CI is often used in conjunction with EI. If an EI spectrum shows extensive fragmentation with a weak or absent molecular ion, a quick CI analysis can definitively establish the molecular weight. The choice of reagent gas can subtly influence the degree of fragmentation, providing a degree of tunable control.[10]

Electrospray Ionization (ESI): The Workhorse for Polar and Non-Volatile Thiophene Drugs

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile, and thermally labile molecules, making it the premier choice for analyzing thiophene-containing drugs and their metabolites in biological matrices.[11][12] ESI generates ions from a liquid solution by creating a fine spray of charged droplets.[11]

-

Trustworthiness of the Protocol: ESI is highly sensitive and compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.[13] The formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ in positive and negative ion modes, respectively, provides unambiguous molecular weight information.

Atmospheric Pressure Chemical Ionization (APCI): Bridging the Polarity Gap

Atmospheric Pressure Chemical Ionization (APCI) is suitable for semi-polar to non-polar compounds that are not easily ionized by ESI.[14][15] It involves vaporizing the sample in a heated nebulizer and then using a corona discharge to create reagent gas ions that subsequently ionize the analyte.[16]

-

Authoritative Application: APCI has been successfully employed for the characterization of thiophene compounds in complex matrices like petroleum, where it effectively ionizes these less polar molecules.[14][15]

Matrix-Assisted Laser Desorption/Ionization (MALDI): For Macromolecules and Polymers

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique designed for the analysis of large, non-volatile molecules such as polymers and biomolecules.[17] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

-

Field-Proven Use: MALDI-TOF (Time-of-Flight) MS is a powerful tool for characterizing polythiophenes, providing information on molecular weight distributions, end-group structures, and chemical modifications.[18][19]

Chapter 2: Deciphering the Code: Fragmentation Patterns of Substituted Thiophenes

Under electron ionization, substituted thiophenes undergo well-defined fragmentation, providing a roadmap to their structure.[6] While isomeric compounds with substituents in the 2- or 3-position can sometimes be difficult to differentiate, specific fragmentation pathways and substituent-driven effects often provide the necessary clues.[6][7]

General Fragmentation Pathways of the Thiophene Ring

The thiophene molecular ion is typically intense.[6] Common fragmentation pathways involve the loss of neutral fragments such as:

-

Loss of C₂H₂: Cleavage of the ring to form a smaller cyclic ion.

-

Loss of CHS: Expulsion of a thioformyl radical.

-

Ring Opening and Rearrangement: Leading to various smaller fragment ions.[20]

Caption: Basic fragmentation of the unsubstituted thiophene ring.

Substituent-Directed Fragmentation: The Key to Positional Isomers

The nature and position of the substituent dramatically influence the fragmentation pathways.

Table 1: Characteristic Fragmentations of Common Substituted Thiophenes

| Substituent Group | Position | Key Fragmentation Pathway | Common Neutral Loss | Reference |

| -COOH | 2- | α-cleavage | -OH, -COOH | [21],[20] |

| 3- | "Ortho-effect" leading to facile water loss | -H₂O | [21],[20] | |

| -CHO | 2- | α-cleavage | -H, -CHO | [6] |

| 3- (with adjacent -COOH) | "Ortho-effect" | -H₂O | [20] | |

| -CH₃ | 3- (with adjacent -COOH) | "Ortho-effect" | -H₂O | [20] |

| -SO₂Cl | 2- | Cleavage of C-S bond, loss of Cl | -Cl, -SO₂ | [7] |

| -OH | - | Tautomerization to thiolactone, loss of CO | -CO | [22] |

| -CO-R | 2- | α-cleavage, McLafferty rearrangement (if applicable) | -R, -alkene | [7] |

The "Ortho-Effect": A Diagnostic Tool

A significant diagnostic feature is the "ortho-effect" observed in 3-substituted thiophene-2-carboxylic acids.[20][21] The proximity of the two substituents facilitates the elimination of a neutral molecule, such as water, which is a much less favorable process in the corresponding 4- and 5-substituted isomers. This effect is a powerful tool for differentiating positional isomers.[20][21]

Caption: The "Ortho-Effect" in 3-substituted-2-carboxylic acids.

Chapter 3: In-Practice: Validated Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide step-by-step methodologies for the analysis of substituted thiophenes.

Protocol 1: GC-EI-MS for Volatile Thiophene Derivatives

This protocol is designed for the qualitative analysis of thermally stable, volatile substituted thiophenes, such as chlorinated or alkylated thiophenes.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the thiophene derivative.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, hexane).

-

If necessary, perform serial dilutions to achieve a final concentration of ~10-100 µg/mL.

-

-

Instrumentation Setup (Typical GC-MS):

-

GC Injector: Split/splitless, set to 250°C. Use a 1 µL injection volume with a 50:1 split ratio.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) source, temperature at 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Scan mode from m/z 35 to 550.

-

-

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Perform a background subtraction on the mass spectrum of interest.

-

Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

-

Manually interpret the fragmentation pattern to confirm the structure, paying close attention to the molecular ion and characteristic neutral losses.

-

Protocol 2: LC-ESI-MS for Thiophene-Containing Drug Metabolites

This protocol is tailored for the identification of metabolites of a thiophene-containing drug from an in vitro human liver microsome (HLM) incubation.

-

Sample Preparation (Post-Incubation):

-

To a 200 µL aliquot of the HLM incubation mixture, add 400 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

Instrumentation Setup (Typical LC-MS/MS):

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes in separate runs.

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150°C.

-

Desolvation Gas: Nitrogen, 800 L/hr at 400°C.

-

Mass Analyzer: Operate in full scan mode (e.g., m/z 100-1000) to find potential metabolites. Subsequently, use tandem MS (MS/MS) to fragment the candidate metabolite ions for structural confirmation.

-

-

Data Acquisition and Analysis:

-

Process the data using metabolite identification software. Look for expected metabolic transformations (e.g., hydroxylation [+16 Da], N-demethylation [-14 Da], glucuronidation [+176 Da]).[23]

-

Compare the MS/MS fragmentation pattern of the parent drug with that of the potential metabolites. The retention of key fragments from the thiophene core can help confirm the metabolite structure.

-

Conclusion: A Synthesis of Technique and Insight

The mass spectrometric analysis of substituted thiophenes is a nuanced field where a deep understanding of ionization principles and fragmentation mechanisms is key to success. From the hard ionization of EI that provides rich structural detail for volatile compounds to the soft ionization of ESI that gently brings large, polar drug molecules into the gas phase, mass spectrometry offers a versatile toolkit. By carefully selecting the appropriate technique and methodically interpreting the resulting spectra, researchers in drug development and materials science can confidently elucidate the structures of these vital compounds, driving innovation and discovery.

References

- Discovery and history of thiophene compounds in medicinal chemistry - Benchchem.

- THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- The Crucial Role of Thiophene Intermedi

- The Therapeutic Potential of Thiophene Compounds: A Technical Guide - Benchchem.

- THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies.

- 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR) - PubMed.

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed.

- Employing MALDI-MS on Poly(alkylthiophenes)

- Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry - ACS Public

- MALDI Mass Spectrometry for Synthetic Polymer Analysis.

- Electron Ionization - Cre

- Mass Spectrometry Ionization Methods - Chemistry

- Chemical ioniz

- Electron ioniz

- 2.

- Using mass spectrometry for drug metabolism studies | Request PDF - ResearchG

- Electrospray ioniz

- Electrospray Ionization - Cre

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Chemical ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mazams.weebly.com [mazams.weebly.com]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 23. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Thiophene Derivatives in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene as a Privileged Scaffold in Oncology

Cancer remains a formidable challenge to global health, necessitating the continuous search for more effective and less toxic therapeutic agents.[1][2] In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to interact with a wide range of biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, has firmly established itself as one such scaffold.[3][4] Its unique electronic properties and geometric configuration allow for diverse chemical modifications, leading to derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][5]

The versatility of the thiophene core allows it to be incorporated into molecules that can bind to numerous cancer-specific proteins, thereby interfering with various signaling pathways crucial for tumor growth and survival.[3][6] The nature and position of substituents on the thiophene ring are critical, significantly influencing the compound's biological activity and target specificity.[1][7] This guide provides a comprehensive technical overview of the multifaceted anticancer activities of thiophene derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. Key mechanisms that have been identified include kinase inhibition, disruption of microtubule dynamics, and the induction of apoptosis.[2][7]

Part 1: Core Mechanisms of Anticancer Activity

Thiophene derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key reason for their prominence in cancer drug discovery.

Kinase Inhibition: Halting Aberrant Cell Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Thiophene derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.

-

Tyrosine Kinase Inhibition: Many thiophene analogs function as tyrosine kinase inhibitors (TKIs).[1][2] For instance, fused thienopyrimidine scaffolds are central to the design of inhibitors targeting VEGFR-2 and Akt, two critical kinases in angiogenesis and cell survival pathways.[9] Compounds incorporating these scaffolds have demonstrated potent, dual inhibitory action.[9]

-

MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway is another crucial target. Thiophene-based small molecules have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are key mediators of cellular responses to stress and are implicated in cancer progression.[10] A novel thiophene derivative, SNS-OH, has been shown to induce apoptosis in neuroblastoma cells by modulating both the AKT and MAPK pathways.[11]

The following diagram illustrates a simplified kinase signaling cascade often targeted by thiophene derivatives.

Caption: Experimental workflow for evaluating thiophene derivatives.

In Vitro Cytotoxicity Assay (SRB Protocol)

The Sulforhodamine B (SRB) assay is a rapid and sensitive method to measure drug-induced cytotoxicity based on the measurement of cellular protein content. [12][13] Rationale: This assay is chosen for its stability, ease of use, and its endpoint measurement (total protein) is less susceptible to metabolic fluctuations compared to mitochondrial-based assays like MTT. [13][14] Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with a serial dilution of the thiophene derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Causality Insight: TCA fixation adheres the cells to the plate and precipitates proteins, ensuring that the subsequent staining is proportional to the cell mass.

-

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess media components. Air dry the plates completely.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [12]6. Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. [12]Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. [12]8. Absorbance Measurement: Measure the absorbance (Optical Density) at a wavelength of approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a thiophene derivative on cell cycle progression. [15][16] Rationale: Arresting the cell cycle at a specific phase (e.g., G2/M) is a common mechanism for anticancer drugs that target the cytoskeleton or DNA replication. [17]Flow cytometry provides a quantitative snapshot of the cell population's distribution across different cycle phases. [18] Step-by-Step Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with the thiophene derivative at its IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest and Fix Cells: Harvest both adherent and floating cells. Wash with ice-cold PBS. Fix the pelleted cells by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (can be stored for up to a week). [18][19] * Causality Insight: Ethanol fixation dehydrates and permeabilizes the cells, allowing the DNA dye to enter and bind to the nuclear DNA. [15]A dropwise addition while vortexing prevents cell clumping, which is critical for obtaining a single-cell suspension for accurate flow cytometry. [17]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. [18] * Self-Validation: Propidium Iodide (PI) can also bind to double-stranded RNA. RNase treatment is essential to degrade RNA, ensuring that the fluorescence signal is strictly proportional to the DNA content. [15][18]5. DNA Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL. [19]Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use the fluorescence area signal (FL2-A) to generate a histogram of DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [19]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins to validate the molecular target of a thiophene derivative. [20][21] Rationale: This technique confirms whether the compound modulates the expression or post-translational modification (e.g., phosphorylation) of key proteins in a targeted signaling pathway, providing direct mechanistic evidence. [20][22] Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the thiophene derivative for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [23] * Causality Insight: The lysis buffer solubilizes proteins, while inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-situ state of the signaling proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [20]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting. [23]5. Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [24]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-caspase-3) overnight at 4°C with gentle agitation. [23][24]7. Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody. [23]8. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [24]9. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imager. [24]10. Loading Control: Strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin, GAPDH) to serve as a loading control, ensuring that any observed changes in the target protein are not due to unequal sample loading.

-

Self-Validation: The loading control is a critical step for validating the results. It confirms that each lane was loaded with an equal amount of total protein, making the semi-quantitative comparison of target protein levels between samples trustworthy. [20]

-

Part 4: Challenges and Future Directions

Despite the significant promise of thiophene derivatives, challenges remain. Issues such as poor water solubility, off-target toxicity, and the development of drug resistance require further investigation. [25]Future research is focused on developing more selective and potent analogs. The use of nanocarrier systems, such as folate receptor-targeting nanoparticles, is a promising strategy to improve drug delivery to tumor cells and mitigate systemic toxicity. [25]Furthermore, designing dual- or multi-target inhibitors that can simultaneously block several key oncogenic pathways represents a sophisticated approach to overcoming the complexity and redundancy of cancer signaling networks. [9]

Conclusion

Thiophene and its derivatives represent a highly versatile and privileged scaffold in the development of novel anticancer agents. [4]Their ability to be chemically modified allows for the fine-tuning of their biological activity, leading to compounds that can inhibit kinases, disrupt microtubule formation, and induce apoptosis through multiple pathways. [1][2][7]The systematic application of the robust experimental protocols detailed in this guide is essential for the successful identification and characterization of new, potent thiophene-based drug candidates. As our understanding of cancer biology deepens, the rational design of thiophene derivatives will continue to be a fruitful and exciting area of research in the quest for more effective cancer therapies.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]

-

Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (n.d.). Retrieved from [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). ACS Omega. Retrieved from [Link]

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Retrieved from [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (n.d.). PubMed. Retrieved from [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (n.d.). PubMed. Retrieved from [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved from [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. (n.d.). ACS Omega. Retrieved from [Link]

-

(PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024, March 13). ResearchGate. Retrieved from [Link]

-

Cell Cycle Tutorial Contents. (n.d.). Retrieved from [Link]

-

Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024, May 31). National Institutes of Health (NIH). Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Cell Cycle Analysis. (n.d.). Retrieved from [Link]

-

New Fused Thiophenes as Anticancer Agents. (2020, May 28). Iowa Flintbox. Retrieved from [Link]

-

Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare: The Buyer's Guide for Life Scientists. Retrieved from [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. (2014, March 7). ResearchGate. Retrieved from [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PubMed Central (PMC). Retrieved from [Link]

-

Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[1][2][15]riazolo[1,5-a]pyrimidine Derivatives. (2024, February 29). MDPI. Retrieved from [Link]

-

Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Anticancer Activities of Thiophene and Its Analogs: Ingenta Connect [ingentaconnect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. uiowa.flintbox.com [uiowa.flintbox.com]

- 11. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocompare.com [biocompare.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 20. medium.com [medium.com]

- 21. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. CST | Cell Signaling Technology [cellsignal.com]

- 25. pubs.acs.org [pubs.acs.org]

Potential therapeutic targets of 2-aminothiophene-3-carboxylates

An In-Depth Technical Guide to the Therapeutic Targeting Potential of 2-Aminothiophene-3-carboxylates

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that can interact with a wide range of biological targets, leading to a diverse array of therapeutic applications. The 2-aminothiophene-3-carboxylate core is a prime example of such a scaffold. Its synthetic tractability, primarily through the robust Gewald reaction, and its rich electronic features make it an ideal starting point for the development of novel therapeutics.[1][2][3][4] This guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiophene-3-carboxylate derivatives, delving into their mechanisms of action and providing practical, field-proven experimental workflows for their investigation.

Part 1: The 2-Aminothiophene-3-carboxylate Core: A Foundation for Drug Discovery

The 2-aminothiophene-3-carboxylate moiety is a five-membered heterocyclic ring system characterized by a thiophene core bearing an amino group at the 2-position and a carboxylate group at the 3-position. This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The inherent versatility of this scaffold has led to its exploration in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5][6]

The Gewald Reaction: A Cornerstone of Synthesis

A significant contributor to the widespread investigation of 2-aminothiophene-3-carboxylates is the Gewald reaction, a one-pot multicomponent reaction that efficiently assembles the thiophene ring from an α-methylene ketone or aldehyde, a cyanoacetate, and elemental sulfur in the presence of a base.[7][8][9] This reaction's operational simplicity and tolerance of a wide range of substituents have made it a workhorse in the synthesis of diverse libraries of 2-aminothiophene-3-carboxylate derivatives for high-throughput screening and lead optimization.[7][10]

Generalized Experimental Protocol for the Gewald Synthesis

-

Reactant Preparation: In a round-bottom flask, combine the ketone/aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

-

Base Addition: Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine (0.1-0.2 eq).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylates.

Part 2: Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 2-aminothiophene-3-carboxylates stems from their ability to modulate the activity of a diverse range of protein targets. This section will explore some of the most promising and well-documented targets.

Kinase Inhibition: A Dominant Therapeutic Avenue

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiophene-3-carboxylate scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

2.1.1 Atypical Protein Kinase C (aPKC)

Atypical protein kinase C (aPKC) isoforms are implicated in inflammatory responses and the breakdown of endothelial barriers. Certain 2-amino-3-carboxy-4-phenylthiophene derivatives have been identified as novel inhibitors of aPKC.[11] Structure-activity relationship (SAR) studies have revealed that electron-donating groups on the C-4 aryl moiety are crucial for inhibitory activity. These compounds have shown efficacy in cellular models of inflammation and vascular permeability, with EC50 values in the low nanomolar range.

Caption: Inhibition of the aPKC signaling pathway by 2-aminothiophene-3-carboxylate derivatives.

2.1.2 Epidermal Growth Factor Receptor (EGFR)

The overexpression of Epidermal Growth Factor Receptor (EGFR) is a known driver in the development of several cancers.[12] Novel trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as EGFR kinase inhibitors with potent cytotoxic activity against various cancer cell lines.[12] One of the most promising compounds from this class exhibited an EGFR kinase inhibition IC50 value of 94.44 nM and an IC50 of 3.20 µM in the HCT116 colon cancer cell line.[12]

2.1.3 Other Kinase Targets

-

c-Jun N-terminal Kinase (JNK): Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, acting as both ATP and JIP mimetics.[13]

-

Branched-chain α-ketoacid dehydrogenase kinase (BCKDK): Benzothiophene carboxylate derivatives have been discovered as allosteric inhibitors of BCKDK, with potential applications in metabolic diseases like maple syrup urine disease.[14]

| Derivative Class | Target Kinase | Key SAR Feature | Reported Potency | Reference |

| 2-Amino-3-carboxy-4-phenylthiophenes | aPKC | Electron-donating groups on C-4 aryl moiety | Low nM EC50 | |

| Trisubstituted thiophene-3-carboxamide selenides | EGFR | Hybridization of complementary pharmacophores | 94.44 nM IC50 (EGFR kinase) | [12] |

| Thiophene-3-carboxamides | JNK | Dual ATP and JIP mimetic | Potent in vitro and in-cell activity | [13] |

| Benzothiophene carboxylates | BCKDK | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid | 3.19 µM IC50 | [14] |

Anticancer Activity: Beyond Kinase Inhibition

Several 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[15][16][17] Their mechanism of action appears to involve the preferential suppression of protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and the induction of apoptosis.[16]

Experimental Protocol for Assessing Cytotoxicity and Apoptosis

-

Cell Culture: Culture the desired cancer cell lines in their appropriate growth media.

-

Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the 2-aminothiophene-3-carboxylate derivative for 24-72 hours.

-

Cytotoxicity Assay (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Caption: Experimental workflow for evaluating the cytotoxicity and apoptotic effects of 2-aminothiophene-3-carboxylate derivatives.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of cell surface receptors that are important drug targets. 2-Aminothiophene-3-carboxylates have been shown to modulate the activity of specific GPCRs.

-

Adenosine A1 Receptor Allosteric Enhancers: Certain 2-aminothiophene-3-carboxylates and carboxamides have been identified as allosteric enhancers of the adenosine A1 receptor, with some compounds showing greater potency and efficacy than the known enhancer PD81,723.[18]

-

CXCR2 Antagonists: A series of 2-thioureidothiophene-3-carboxylates have been developed as novel antagonists of the C-X-C chemokine receptor 2 (CXCR2), which is involved in inflammation and cancer.[19] The lead compound from this series inhibited CXCR2-mediated β-arrestin recruitment with an IC50 of 1.1 µM.[19]

Anti-inflammatory and Antimicrobial Activities

The 2-aminothiophene scaffold is also associated with anti-inflammatory and antimicrobial properties.[1][20] Some synthesized analogs have demonstrated significant anti-inflammatory potential in in-vitro assays.[21] Additionally, various derivatives have been screened for their antibacterial and antifungal activities, with some showing promising inhibitory effects against a range of microorganisms.[5][8]

Part 3: Future Directions and Conclusion

The 2-aminothiophene-3-carboxylate scaffold continues to be a rich source of novel therapeutic agents. The diverse range of biological targets that can be modulated by derivatives of this core structure underscores its importance in drug discovery. Future research will likely focus on:

-

Target Deconvolution: For compounds with interesting phenotypic effects but unknown mechanisms, target deconvolution studies will be crucial to identify their molecular targets.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability will be essential for clinical translation.

-

Combinatorial Approaches: The use of 2-aminothiophene-3-carboxylate derivatives in combination with other therapeutic agents may offer synergistic effects, particularly in the treatment of complex diseases like cancer.

References

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed.

- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC - PubMed Central.

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI.

- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.

- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - NIH.

- Synthesis and anti-inflammatory activity of some selected aminothiophene analogs.

- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Request PDF - ResearchG

- Methods for the synthesis of 2-aminothiophenes and their reactions (review).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed.

- 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed.

- Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed.

- The reaction of 2‐aminothiophene‐3‐carboxamide,...

- Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research.

- Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchG

- Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed.

- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed.

- 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry - PubMed.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jpsbr.org [jpsbr.org]

- 21. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of thiophene-based compounds

Initiating SAR Exploration

I'm starting with a comprehensive search to grasp the core of thiophene compound SAR. I'm focusing on their biological roles and typical structural tweaks that influence their performance. I intend to broaden my understanding, examining different biological areas and relating this to specific structural features of thiophenes.

Expanding Therapeutic Focus

I'm now expanding my search into specific therapeutic areas. My aim is to uncover the SAR of thiophene derivatives in fields like cancer treatment, fighting microbes, and reducing inflammation. I'm also looking into how these compounds are made and how their activity is measured in the lab.

Gathering initial data

I've established a solid base for this project. I've compiled details on the biological activities of thiophene-based compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Articles that discuss these compounds in detail are numerous.

Digging for Specifics

I'm now zeroing in on the nitty-gritty. While I have a broad overview of thiophene compounds' bioactivity and synthesis methods like Gewald and Paal-Knorr, I need more concrete data. I'm focusing on specific quantitative values (IC50, MIC, etc.) and detailed experimental protocols for both synthesis and biological assays. The goal is to move beyond general mentions to an in-depth, technical understanding.

Analyzing SAR in Depth

I'm expanding my focus to structure-activity relationships (SAR). I've found mentions of SAR, but now I seek concrete examples with quantitative data. I want to correlate specific structural changes with changes in biological activity, like IC50 and MIC values. I'm also searching for detailed experimental protocols for synthesis and biological assays to build the technical guide. I will create an effective structure to organize the information.

Analyzing Specific Data Points

I've refined my search parameters, and the results are notably improved! I'm now sifting through articles that provide quantitative data like IC50 and MIC values for various thiophene derivatives, specifically regarding their anticancer, antimicrobial, and anti-inflammatory potential. This new data is much more valuable.

Refining the Research Focus

My second search has significantly improved the quality of results! I'm now focused on extracting quantitative data, such as IC50 and MIC values, related to the anticancer, antimicrobial, and anti-inflammatory activities of thiophene derivatives. Also, I've secured crucial biological assay protocols like MTT and broth microdilution. The synthesis details of specific thiophene compounds are in hand, which is valuable. Now the next task will be to consolidate this data for structuring into a guide.

Structuring into Guide Details

My searches have really paid off! I've zeroed in on articles providing crucial IC50/MIC values for thiophene derivatives across anticancer, antimicrobial, and anti-inflammatory activities, which I'll use to build the data tables. I've also secured the details on key assays like MTT and broth microdilution. I'm starting to see clearer connections between structure and activity, especially regarding EGFR and kinase inhibition. My focus now is synthesizing all this into a coherent guide – I'll be extracting chemical structures, activity data, and SAR findings to act as case studies and creating step-by-step protocols and diagrams.

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a privileged structure known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for its synthesis and characterization, and offers insights into the causality behind these experimental choices. While specific experimental data for this exact molecule is limited in published literature, this guide leverages data from closely related analogues and established methodologies to provide a robust framework for its scientific investigation.

Molecular Structure and Core Properties

This compound possesses a central thiophene ring, a versatile heterocyclic core.[3] The substitution pattern, featuring an amino group at the 2-position, a methyl carboxylate at the 3-position, and a 4-tert-butylphenyl group at the 4-position, dictates its unique electronic and steric properties, which in turn influence its reactivity, solubility, and biological target interactions.

Predicted Physicochemical Parameters

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and hypothesis generation. The following table summarizes key predicted physicochemical parameters for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₆H₁₉NO₂S | PubChem |

| Molecular Weight | 289.39 g/mol | PubChem |

| XlogP | 5.0 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 80.6 Ų | PubChem |

Synthesis and Purification

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[4] This one-pot, multi-component reaction offers a convergent and versatile route to this class of compounds.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures for analogous compounds.[5]

Materials:

-

4'-tert-Butylacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur

-

Diethylamine (or another suitable base like morpholine)

-

Ethanol (or methanol)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-tert-butylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

-

Addition of Base and Sulfur: To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of diethylamine (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range suggests high purity.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube.

-

Measurement: Use a calibrated melting point apparatus and heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Expected Result: Based on analogous 2-aminothiophene-3-carboxylates, a melting point in the range of 70-150 °C can be anticipated, depending on the crystalline form. For instance, Ethyl 2-amino-4-methylthiophene-3-carboxylate has a reported melting point of 76–79°C.[5]

Solubility Assessment

Solubility in various solvents is critical for applications in drug development, affecting formulation and bioavailability.

Experimental Protocol (Thermodynamic Solubility):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Equilibration: Add an excess of the compound to a known volume of each solvent in a sealed vial.

-

Agitation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge the samples, filter the supernatant, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[6]

Expected Solubility Profile: Given the predicted XlogP of 5.0, the compound is expected to be poorly soluble in aqueous media and more soluble in organic solvents like DMSO and ethanol. Thiophene itself is insoluble in water but soluble in organic solvents like alcohol and ether.[3]

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features (based on analogous structures):[5]

-

¹H NMR:

-

Singlets corresponding to the methyl protons of the tert-butyl group (~1.3 ppm) and the methyl ester (~3.8 ppm).

-

A broad singlet for the amino (-NH₂) protons.

-

A singlet for the thiophene proton.

-

Doublets for the aromatic protons of the phenyl ring.

-

-

¹³C NMR:

-

Signals for the quaternary carbons of the tert-butyl group and the thiophene ring.

-

A signal for the carbonyl carbon of the ester.

-

Signals for the methyl carbons of the tert-butyl and ester groups.

-

Signals corresponding to the aromatic carbons.

-

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands:[1]

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1660-1700 cm⁻¹ for the ester carbonyl group.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-S stretching: A band characteristic of the thiophene ring.[7]

3.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive and/or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Expected Mass Spectrum:

-

The protonated molecule [M+H]⁺ would be observed at m/z 290.1209.[8]

-

Other adducts such as [M+Na]⁺ at m/z 312.1029 may also be present.[8]

X-ray Crystallography

For crystalline materials, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Insights from Analogous Structures: The crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate reveals that the thiophene ring and its directly attached atoms are nearly coplanar.[5][9] The packing of such molecules is often dominated by hydrogen bonding involving the amino group and the ester carbonyl, as well as π-π stacking interactions.[5] Similar features would be expected for the title compound, with the bulky tert-butylphenyl group likely influencing the crystal packing arrangement.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. By leveraging established protocols for the Gewald reaction and standard analytical techniques, researchers can confidently prepare and validate this compound of interest. The provided methodologies and expected outcomes, based on data from analogous structures, serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds. The insights gained from these physicochemical studies are fundamental to understanding the structure-activity relationships and advancing the development of novel 2-aminothiophene-based therapeutics.

References

-

Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210351. [Link]

- Google Patents. (1989).

-

Shaik, A. B., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 6(2), 103-111. [Link]

-

Li, Y., et al. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Journal of Molecular Structure, 1264, 133296. [Link]

-

ResearchGate. (2022). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

-

Mishra, A., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Materials Today: Proceedings, 47, 5236-5242. [Link]

-

ResearchGate. (2022). Computational studies on the IR and NMR spectra of 2-aminophenol. [Link]

-

van der Pijl, F., et al. (2015). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 23(15), 4847-4856. [Link]

-

ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. [Link]

-

Frolov, K. A., et al. (2016). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 21(8), 1056. [Link]

-

Vandeputte, Y., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Cancer Chemotherapy and Pharmacology, 72(2), 397-408. [Link]

-